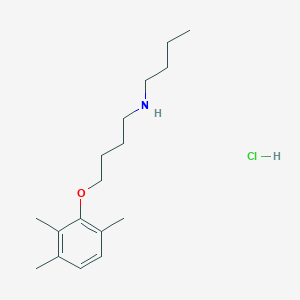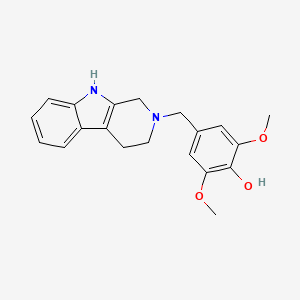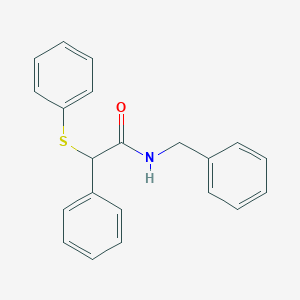
N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride, also known as Buphenyl, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of phenylbutyrate, a naturally occurring substance found in the human body. Buphenyl has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Wirkmechanismus
The exact mechanism of action of N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride is not fully understood. However, it is believed to work by increasing the production of a substance called glutathione, which plays a key role in protecting cells from oxidative damage. N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of many chronic diseases.
Biochemical and Physiological Effects
N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride has a wide range of biochemical and physiological effects. It has been found to increase the activity of enzymes involved in the detoxification of harmful substances in the body. It has also been found to increase the production of heat shock proteins, which play a key role in protecting cells from stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride has several advantages for use in scientific research. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity, making it a safe candidate for use in animal studies. However, one limitation of N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride is that it is relatively expensive compared to other compounds that have similar effects.
Zukünftige Richtungen
There are several potential future directions for research on N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride and its potential applications in other areas of medicine.
Conclusion
N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride is a promising compound that has been extensively studied for its potential therapeutic applications. Its wide range of biochemical and physiological effects make it a promising candidate for use in scientific research. While there are some limitations to its use, the potential future directions for research on N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride are numerous, and it is likely that this compound will continue to be a focus of scientific interest in the coming years.
Synthesemethoden
The synthesis of N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride involves the reaction of butyric acid with phenol in the presence of a catalyst. The resulting product is then treated with n-butylamine to yield the final compound. The synthesis of N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride is a relatively straightforward process, and the compound can be produced in large quantities with high purity.
Wissenschaftliche Forschungsanwendungen
N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride has been extensively studied for its potential therapeutic applications in a variety of medical conditions. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-butyl-4-(2,3,6-trimethylphenoxy)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO.ClH/c1-5-6-11-18-12-7-8-13-19-17-15(3)10-9-14(2)16(17)4;/h9-10,18H,5-8,11-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHJJOMAGPWOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=C(C=CC(=C1C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-(2,3,6-trimethylphenoxy)butan-1-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5142636.png)

![N-(4-fluorobenzyl)-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5142646.png)
![methyl 4-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B5142654.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5142658.png)
![1,3,4,6-tetra-O-acetyl-2-[(2-chlorobenzoyl)amino]-2-deoxyhexopyranose](/img/structure/B5142664.png)

![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5142670.png)
![3-[(3-pyridinylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5142674.png)
![1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B5142687.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5142700.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5142708.png)
![2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide]](/img/structure/B5142710.png)
